2-((3-(Benzofuran-2-yl)propyl)amino)-2-oxoethyl acetate
Description
Properties
IUPAC Name |
[2-[3-(1-benzofuran-2-yl)propylamino]-2-oxoethyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-11(17)19-10-15(18)16-8-4-6-13-9-12-5-2-3-7-14(12)20-13/h2-3,5,7,9H,4,6,8,10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENVXVCJLXDELQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)NCCCC1=CC2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for constructing the benzofuran ring is through a free radical cyclization cascade, which is known for its high yield and fewer side reactions . Another method involves proton quantum tunneling, which also provides high yield and minimal side reactions .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs scalable synthetic routes that ensure high yield and purity. These methods may include catalytic processes and optimized reaction conditions to facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-((3-(Benzofuran-2-yl)propyl)amino)-2-oxoethyl acetate can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, and various halogens . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
2-((3-(Benzofuran-2-yl)propyl)amino)-2-oxoethyl acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((3-(Benzofuran-2-yl)propyl)amino)-2-oxoethyl acetate involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit cell growth and induce apoptosis in cancer cells . The compound may also interact with enzymes and receptors involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzofuran Moieties
a) 2-(Benzofuran-2-yl)-2-oxoethyl 2-Chlorobenzoate (I)
- Structure : Benzofuran linked to a 2-chlorobenzoate ester.
- Crystal Packing : Forms centrosymmetric dimers via C–H···O hydrogen bonds and π-π interactions between furan rings .
- Molecular Weight : ~330.5 g/mol (C₁₇H₁₁ClO₅).
b) 2-(Benzofuran-2-yl)-2-oxoethyl 2-Methoxybenzoate (II)
- Structure : Features a 2-methoxybenzoate group instead of chloro.
- Crystal Packing : Forms alternating dimeric chains along the [101] direction, stabilized by hydrogen bonds and π-π interactions .
- Impact of Substituents : The methoxy group in II enhances hydrogen bonding compared to the electron-withdrawing chloro group in I, altering supramolecular assembly .
Comparison with Target Compound :
Indole-Based Analogues
a) (rac)-2-{[2-(1H-Indol-3-yl)-2-oxoethyl]amino}-1-methyl-2-oxoethyl Acetate (rac-10)
- Structure : Indole replaces benzofuran; methyl group adjacent to acetate.
- Synthesis : 95% yield via amidation/esterification .
- Physical Properties : Melting point 128–130°C, higher than benzofuran derivatives due to indole’s hydrogen-bonding capacity .
b) N-[2-(1H-Indol-3-yl)ethyl]-3-methylbut-2-enamide (18)
Comparison with Target Compound :
Piperazinyl and Perfluorinated Analogues
a) (1-Benzyl-3-oxo-2-piperazinyl)acetic Acid
- Structure : Piperazinyl ring replaces benzofuran; carboxylic acid instead of ester.
- Molecular Weight : 248.28 g/mol, significantly lower than the target compound .
- Implications : The absence of aromaticity and presence of ionizable groups affect solubility and bioactivity.
b) Perfluorinated Ethyl Acetates (e.g., [67906-73-4])
Comparison with Target Compound :
- The target compound’s benzofuran core provides moderate hydrophobicity, balancing solubility and membrane permeability, unlike highly fluorinated compounds.
Research Implications and Gaps
- Synthesis Efficiency : While indole derivatives achieve >90% yields , the target compound’s synthesis route and efficiency remain undocumented.
- Biological Data : hints at benzofuran/acetate structures in pharmaceuticals, but direct bioactivity data for the target compound is lacking.
- Crystallography: The target compound’s packing behavior likely differs from I and II due to its flexible propylamino linker, warranting further study .
Biological Activity
2-((3-(Benzofuran-2-yl)propyl)amino)-2-oxoethyl acetate, identified by its CAS number 2034281-14-4, is a compound featuring a benzofuran ring known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 275.30 g/mol. The compound includes a benzofuran moiety, which contributes to its biological properties.
Antitumor Activity
Research indicates that compounds with a benzofuran structure often exhibit antitumor properties . The mechanism of action may involve the inhibition of cell growth and induction of apoptosis in cancer cells. For instance, studies have shown that similar benzofuran derivatives can effectively target cancer pathways, leading to significant cell death in various tumor types .
Antibacterial Properties
This compound has also been evaluated for antibacterial activity . Benzofuran derivatives are known to interact with bacterial cell membranes, disrupting their integrity and function. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, although further research is needed to quantify its efficacy .
Neuroprotective Effects
The compound's potential as a neuroprotective agent has been explored, particularly in the context of neurodegenerative diseases. Benzofuran derivatives have been associated with the inhibition of monoamine oxidase (MAO), an enzyme linked to neurodegeneration. Inhibiting MAO can lead to increased levels of neurotransmitters like serotonin and dopamine, which are crucial for mood regulation and cognitive function .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Cell Growth Inhibition : The compound may inhibit key signaling pathways involved in cell proliferation.
- Induction of Apoptosis : It can trigger programmed cell death in malignant cells through various apoptotic pathways.
- Antioxidant Activity : The presence of the benzofuran ring may confer antioxidant properties, protecting cells from oxidative stress .
Study on Antitumor Efficacy
A study conducted on a series of benzofuran derivatives demonstrated that modifications to the benzofuran structure could enhance antitumor activity significantly. The findings indicated that specific substitutions improved binding affinity to cancer-related targets, leading to increased efficacy against tumor cells .
Neuroprotective Potential
In another study focusing on neuroprotection, compounds similar to this compound were shown to protect pancreatic β-cells from endoplasmic reticulum stress-induced apoptosis. This suggests potential applications in diabetes management and neurodegenerative disease prevention .
Q & A
Q. What validated analytical methods are recommended for quantifying 2-((3-(Benzofuran-2-yl)propyl)amino)-2-oxoethyl acetate in complex matrices?
Methodological Answer: Solid-phase extraction (SPE) using Oasis HLB cartridges (60 mg, 3 cc) is recommended for sample preparation in aqueous matrices. Conditioning with 2 mL methanol, followed by loading 100 mL of filtered sample (GF/F filters, 0.7 μm), ensures minimal analyte adsorption. LC-MS/MS with deuterated internal standards (e.g., BP-3-d5, triclosan-d3) improves quantification accuracy by correcting matrix effects. Method validation should include spike-recovery tests (80–120% recovery) and precision checks (RSD < 15%) across triplicate runs .
Q. How can structural characterization of this compound be performed to confirm synthetic purity?
Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) with high-resolution mass spectrometry (HRMS). For crystalline samples, single-crystal X-ray diffraction (as in ) resolves bond angles and stereochemistry. For amorphous solids, FT-IR spectroscopy identifies functional groups (e.g., acetoxy C=O stretch at ~1740 cm⁻¹, benzofuran ring vibrations at 1600–1450 cm⁻¹). Purity should be validated via HPLC-UV (≥98% area) with a C18 column and acetonitrile/water gradient .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer: Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure. In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air. Decontaminate glassware with 5% dimethyldichlorosilane (DMDCS) in toluene to prevent analyte adsorption. Store at −18°C in amber vials to minimize degradation. Toxicity data should be extrapolated from structurally similar benzofuran derivatives (e.g., LD50 in rodents >500 mg/kg) until compound-specific studies are available .
Q. How can environmental persistence of this compound be preliminarily assessed?
Methodological Answer: Conduct abiotic hydrolysis studies at pH 4, 7, and 9 (25–50°C) to estimate degradation rates. Use SPE-LC-MS/MS to monitor parent compound decay and identify hydrolytic products (e.g., free amine or acetic acid derivatives). For photolysis, expose aqueous solutions to UV light (254 nm) and analyze degradation kinetics. Compare with benzofuran analogs (e.g., t₁/₂ < 48 hours under sunlight) to prioritize ecotoxicity testing .
Advanced Research Questions
Q. How can mechanistic insights into the compound’s anti-inflammatory activity be experimentally derived?
Methodological Answer: Use in vitro assays targeting COX-1/COX-2 inhibition (ELISA for prostaglandin E₂ quantification) and NF-κB pathway modulation (luciferase reporter assays in RAW 264.7 macrophages). Compare IC₅₀ values with reference inhibitors (e.g., indomethacin). For in vivo validation, employ a carrageenan-induced rat paw edema model, measuring edema reduction and cytokine (IL-6, TNF-α) suppression via ELISA. Molecular docking studies (AutoDock Vina) can predict binding affinities to COX-2 active sites .
Q. What experimental strategies resolve contradictions in reported degradation pathways of benzofuran derivatives?
Methodological Answer: Contradictions often arise from matrix-specific degradation (e.g., sludge vs. water). Use isotopically labeled ¹³C/¹⁵N analogs to track transformation products in anaerobic sludge () versus aerobic river water. Apply QSAR models to predict site-specific reactivity (e.g., benzylic C-H bond lability). Conflicting photolysis data require controlled irradiance studies (e.g., solar simulators vs. UV lamps) and ROS scavengers (e.g., NaN₃ for singlet oxygen) to elucidate dominant pathways .
Q. How can computational modeling optimize the synthesis of this compound for scalability?
Methodological Answer: Perform DFT calculations (Gaussian 16, B3LYP/6-31G*) to identify rate-limiting steps (e.g., nucleophilic acyl substitution). Simulate solvent effects (PCM model) to improve yields (e.g., acetonitrile vs. DMF). Use kinetic Monte Carlo simulations to predict side-product formation under varying temperatures and catalyst loads. Validate with small-batch experiments (0.1–10 mmol scale) and optimize for atom economy (e.g., reducing protecting groups) .
Q. What advanced techniques characterize the compound’s interaction with biological membranes?
Methodological Answer: Employ surface plasmon resonance (SPR) to measure binding kinetics with lipid bilayers (e.g., POPC vesicles). Use fluorescence anisotropy with DPH probes to assess membrane fluidity changes. For cellular uptake, synthesize a BODIPY-labeled analog and track subcellular localization via confocal microscopy. Molecular dynamics simulations (GROMACS) can model partitioning into lipid rafts or transmembrane diffusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
